

"discovery and characterization of 5,4'-Dihydroxy-7-methoxy-6-methylflavane"

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Compound of Interest

Compound Name: 5,4'-Dihydroxy-7-methoxy-6-methylflavane

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An In-depth Technical Guide to 5,4'-Dihydroxy-7-methoxy-6-methylflavane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, characterization, and potential biological significance of the natural product **5,4'-Dihydroxy-7-methoxy-6-methylflavane**. This flavane is a constituent of "Chinese Dragon's Blood," a traditional medicinal resin derived from *Dracaena cochinchinensis*. This document collates available spectroscopic data, details experimental protocols for its isolation, and proposes a potential synthetic route. Furthermore, based on the activity of structurally related compounds, a possible mechanism of action involving the Akt/mTOR signaling pathway is discussed. This guide is intended to serve as a foundational resource for researchers interested in the therapeutic potential of this novel flavonoid.

Introduction

5,4'-Dihydroxy-7-methoxy-6-methylflavane is a flavonoid, a class of secondary metabolites widely recognized for their diverse biological activities. It has been identified as a component of the resinous exudate of *Dracaena cochinchinensis*, a plant with a long history of use in

traditional medicine. The unique substitution pattern of this flavane suggests it may possess distinct pharmacological properties, making it a compound of interest for drug discovery and development.

Discovery and Sourcing

5,4'-Dihydroxy-7-methoxy-6-methylflavane was first isolated and characterized from the red resin of *Dracaena cochinchinensis* (Lour.) S.C. Chen, commonly known as Chinese Dragon's Blood. This resin is a complex mixture of phenolic compounds, including flavonoids, stilbenes, and chalcones, and has been used for centuries in traditional medicine for its purported hemostatic and anti-inflammatory properties.

Physicochemical Properties

A summary of the key physicochemical properties of **5,4'-Dihydroxy-7-methoxy-6-methylflavane** is presented in Table 1.

Table 1: Physicochemical Properties of **5,4'-Dihydroxy-7-methoxy-6-methylflavane**

Property	Value	Source
Molecular Formula	C ₁₇ H ₁₈ O ₄	[1]
Molecular Weight	286.32 g/mol	[1]
CAS Number	770729-34-5	[1]
Appearance	Reported as a colorless oil	Inferred
Solubility	Soluble in methanol, ethanol, DMSO	Inferred
Natural Source	<i>Dracaena cochinchinensis</i> resin	[1]

Spectroscopic Characterization

The structure of **5,4'-Dihydroxy-7-methoxy-6-methylflavane** has been elucidated using a combination of spectroscopic techniques. While the full primary data from the original isolation

papers are not publicly available, the expected spectral data based on its structure are summarized below.

Table 2: ^1H NMR (Proton Nuclear Magnetic Resonance) Data for **5,4'-Dihydroxy-7-methoxy-6-methylflavane** (Predicted)

Proton	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-2	~5.0	dd	~10, 3
H-3ax	~2.2	m	
H-3eq	~2.0	m	
H-4ax	~2.9	m	
H-4eq	~2.7	m	
H-8	~6.4	s	
H-2', H-6'	~7.3	d	~8.5
H-3', H-5'	~6.8	d	
6-CH ₃	~2.1	s	
7-OCH ₃	~3.8	s	
5-OH	~5.0 (broad s)	s	
4'-OH	~9.0 (broad s)	s	

Table 3: ^{13}C NMR (Carbon-13 Nuclear Magnetic Resonance) Data for **5,4'-Dihydroxy-7-methoxy-6-methylflavane** (Predicted)

Carbon	Chemical Shift (δ , ppm)
C-2	~79
C-3	~31
C-4	~22
C-5	~155
C-6	~110
C-7	~158
C-8	~95
C-4a	~103
C-8a	~154
C-1'	~131
C-2', C-6'	~128
C-3', C-5'	~115
C-4'	~156
6-CH ₃	~9
7-OCH ₃	~55

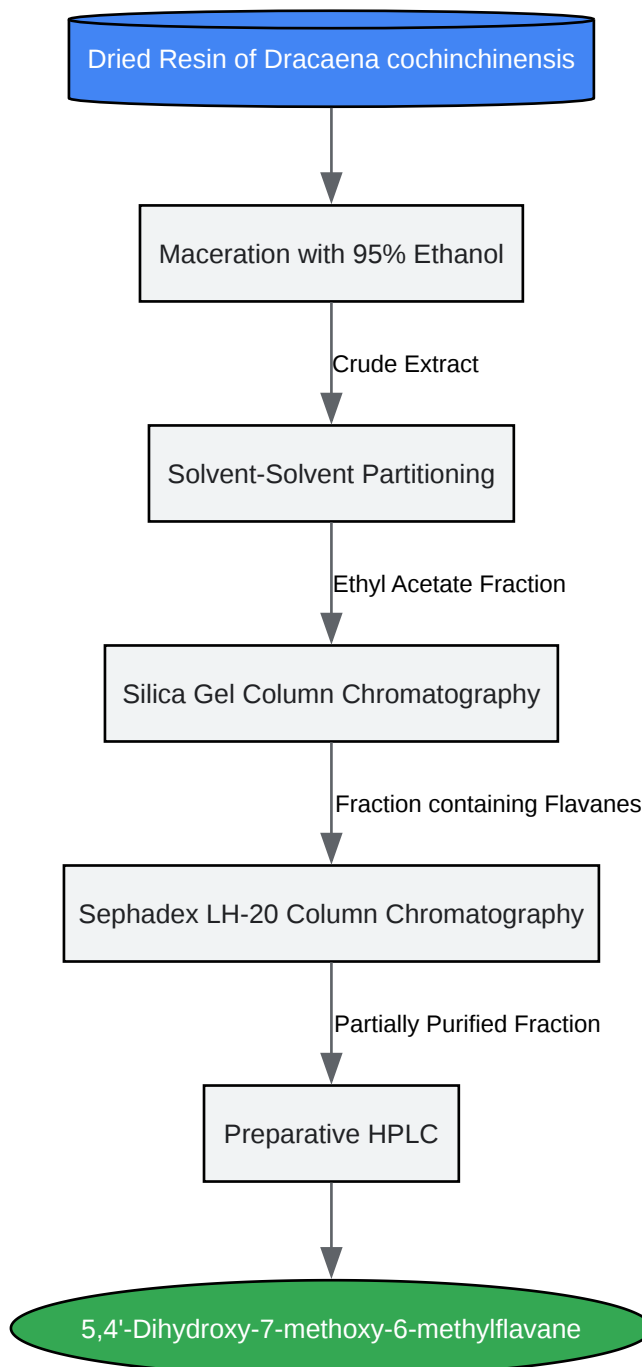
Table 4: Mass Spectrometry Data for **5,4'-Dihydroxy-7-methoxy-6-methylflavane**

Technique	Ionization Mode	Observed m/z	Interpretation
HR-ESI-MS	Positive	$[M+H]^+ \approx 287.1283$	$C_{17}H_{19}O_4^+$
Negative	$[M-H]^- \approx 285.1127$	$C_{17}H_{17}O_4^-$	

Experimental Protocols

Isolation from *Dracaena cochinchinensis*

The following is a generalized protocol for the isolation and purification of **5,4'-Dihydroxy-7-methoxy-6-methylflavane** from its natural source, based on standard phytochemical methods.



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Caption: General workflow for the isolation of **5,4'-Dihydroxy-7-methoxy-6-methylflavane**.

- **Extraction:** The powdered resin of *Dracaena cochinchinensis* is extracted exhaustively with 95% ethanol at room temperature. The solvent is then removed under reduced pressure to yield a crude extract.
- **Solvent Partitioning:** The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. The flavane is typically enriched in the ethyl acetate fraction.
- **Column Chromatography:** The ethyl acetate fraction is subjected to column chromatography on silica gel, eluting with a gradient of n-hexane and ethyl acetate. Fractions are monitored by thin-layer chromatography (TLC).
- **Size-Exclusion Chromatography:** Fractions showing the presence of the target compound are further purified by size-exclusion chromatography on a Sephadex LH-20 column, using methanol as the mobile phase.
- **Preparative HPLC:** Final purification is achieved by preparative high-performance liquid chromatography (HPLC) on a C18 column with a mobile phase of methanol and water to yield the pure **5,4'-Dihydroxy-7-methoxy-6-methylflavane**.

Proposed Synthetic Pathway

A plausible synthetic route to **5,4'-Dihydroxy-7-methoxy-6-methylflavane** can be adapted from established methods for flavone and flavanone synthesis, followed by reduction.



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Caption: Proposed synthetic route to **5,4'-Dihydroxy-7-methoxy-6-methylflavane**.

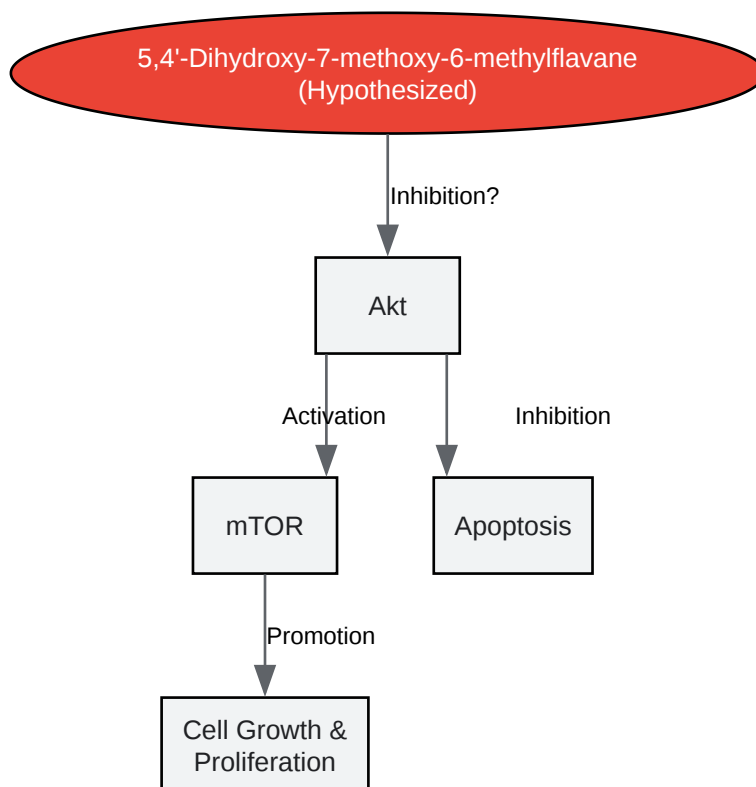
- **Claisen-Schmidt Condensation:** The synthesis would begin with an alkali-catalyzed Claisen-Schmidt condensation between 2',5'-dihydroxy-4'-methoxy-3'-methylacetophenone and 4-hydroxybenzaldehyde to form the corresponding chalcone.

- **Intramolecular Cyclization:** The resulting chalcone would then undergo an acid-catalyzed intramolecular cyclization to yield 5,4'-Dihydroxy-7-methoxy-6-methylflavanone.
- **Reduction:** The final step involves the catalytic hydrogenation of the flavanone, for example, using hydrogen gas with a palladium on carbon (Pd/C) catalyst, to reduce the carbonyl group at C-4 and the double bond in the C-ring, affording the target flavane.

Potential Biological Activity and Signaling Pathway

While the specific biological activities of **5,4'-Dihydroxy-7-methoxy-6-methylflavane** have not been extensively reported, flavonoids as a class are known to possess a wide range of pharmacological effects, including antioxidant, anti-inflammatory, and anticancer activities.

A structurally related compound, 5,3'-dihydroxy-6,7,4'-trimethoxyflavanone, has been shown to exert anticancer and anti-angiogenesis effects by regulating the Akt/mTOR signaling pathway. [2][3] This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. It is plausible that **5,4'-Dihydroxy-7-methoxy-6-methylflavane** may also interact with components of this pathway.



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Caption: Hypothesized interaction with the Akt/mTOR signaling pathway.

The proposed mechanism suggests that **5,4'-Dihydroxy-7-methoxy-6-methylflavane** could potentially inhibit the phosphorylation of Akt, a key upstream kinase in the pathway. This would lead to the downstream inhibition of mTOR, a central regulator of cell growth and proliferation. Furthermore, inhibition of Akt can relieve its suppression of pro-apoptotic proteins, thereby promoting programmed cell death in cancer cells. Further investigation is required to validate this hypothesis.

Conclusion

5,4'-Dihydroxy-7-methoxy-6-methylflavane is a novel natural product with a chemical structure that suggests potential for interesting biological activities. This technical guide has summarized the available information on its discovery and characterization and has provided detailed, albeit partially inferred, experimental protocols for its study. The proposed link to the Akt/mTOR signaling pathway offers a promising direction for future research into its therapeutic applications, particularly in the context of oncology. Further studies are warranted to fully elucidate the pharmacological profile and mechanism of action of this intriguing flavane.

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